molecular formula C7H15N5O3S B12526963 3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid CAS No. 819864-46-5

3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid

Cat. No.: B12526963
CAS No.: 819864-46-5
M. Wt: 249.29 g/mol
InChI Key: GAOWOBDPVBHEFN-UHFFFAOYSA-N
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Description

3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid is a complex organic compound that features a tetrazole ring, an isopropyl group, and a sulfonic acid group. Tetrazoles are known for their diverse biological activities and are often used as bioisosteres of carboxylic acids due to their similar pKa values. This compound is of interest in various fields including medicinal chemistry, material science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid typically involves the formation of the tetrazole ring followed by the introduction of the isopropyl and sulfonic acid groups. One common method involves the cycloaddition of azides with nitriles to form the tetrazole ring. The isopropyl group can be introduced via alkylation reactions, and the sulfonic acid group can be added through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce production times .

Chemical Reactions Analysis

Types of Reactions

3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis(5-tetrazolyl)propane: Similar in structure but lacks the sulfonic acid group.

    1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole: Contains a nitramine group instead of an isopropyl group.

  • 4- {2′-(2H-Tetrazol-5-yl)-[1,1′-biphenyl]-4-yl}methylamino]benzoic acid : Contains a biphenyl group and is used for different biological applications .

Uniqueness

3-{[2-(2H-Tetrazol-5-yl)propan-2-yl]amino}propane-1-sulfonic acid is unique due to the combination of the tetrazole ring, isopropyl group, and sulfonic acid group. This combination provides a unique set of chemical and biological properties, making it versatile for various applications .

Properties

CAS No.

819864-46-5

Molecular Formula

C7H15N5O3S

Molecular Weight

249.29 g/mol

IUPAC Name

3-[2-(2H-tetrazol-5-yl)propan-2-ylamino]propane-1-sulfonic acid

InChI

InChI=1S/C7H15N5O3S/c1-7(2,6-9-11-12-10-6)8-4-3-5-16(13,14)15/h8H,3-5H2,1-2H3,(H,13,14,15)(H,9,10,11,12)

InChI Key

GAOWOBDPVBHEFN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NNN=N1)NCCCS(=O)(=O)O

Origin of Product

United States

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